molecular formula C18H15NO4 B13709402 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one

Cat. No.: B13709402
M. Wt: 309.3 g/mol
InChI Key: YEWNCJUUUSCLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . It is supplied with a high purity level of 95% or greater, making it suitable for research and development applications . This compound is part of the quinolinone family, a class of structures known for their diverse biological activities and significance in medicinal chemistry research. Recent scientific literature highlights that structurally similar quinoline derivatives are actively being investigated as potent Toll-like receptor 7 (TLR7) agonists for use in vaccine adjuvants . TLR7 agonists are a promising class of immune potentiators that help stimulate a robust and balanced immune response, which is crucial for the development of next-generation vaccines and immunotherapeutics . The presence of specific substituents on the quinolinone core is a key structural feature that influences biological activity and physical properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

6-methoxy-3-(4-methoxybenzoyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)17(20)15-10-19-16-8-7-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)

InChI Key

YEWNCJUUUSCLEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Quinolin-4(1H)-one Core

The quinolin-4-one nucleus can be synthesized by cyclization of 2-aminobenzoyl derivatives or by condensation of anthranilic acid derivatives with suitable ketones or aldehydes. One common approach is:

  • Step 1: Starting from 2-amino-4-methoxybenzoic acid or its derivatives.
  • Step 2: Condensation with 4-methoxybenzoyl chloride or 4-methoxybenzaldehyde under acidic or basic catalysis.
  • Step 3: Cyclization under heating conditions to form the quinolin-4-one ring.

Introduction of the 4-Methoxybenzoyl Group

The benzoyl group at position 3 is typically introduced by:

  • Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Alternatively, direct coupling reactions with 4-methoxybenzoyl derivatives under controlled conditions to avoid side reactions.

Methoxylation

Methoxy substituents can be introduced either by:

  • Using methoxy-substituted starting materials (e.g., 4-methoxybenzoyl chloride, 6-methoxy-2-aminobenzoic acid).
  • Methylation of hydroxy groups via methyl iodide or dimethyl sulfate in the presence of a base.

Purification and Characterization

The final product is purified by recrystallization or chromatographic techniques to achieve a purity of approximately 95% or higher, as reported by commercial suppliers. Characterization is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Comparative Analysis of Synthetic Routes

Aspect Classical Cyclization & Acylation Route Alternative Direct Coupling Route
Starting Materials 2-amino-4-methoxybenzoic acid, 4-methoxybenzoyl chloride Methoxy-substituted benzoyl derivatives
Reaction Steps Multi-step (cyclization, acylation) Fewer steps
Reaction Conditions Acidic or Lewis acid catalysis, heating Mild to moderate conditions
Yield Moderate to high Variable, sometimes lower
Industrial Suitability Well-established Emerging
Cost Moderate to high due to reagents Potentially lower

Research Discoveries and Optimization

  • The use of methoxy-substituted starting materials reduces the need for late-stage methylation, improving overall yield and simplifying purification.
  • Optimizing reaction temperatures and catalyst loading enhances selectivity toward the desired quinolin-4-one core.
  • Recent studies emphasize environmentally friendly solvents and milder conditions to reduce hazardous waste.
  • The acylation step is critical and can be optimized by controlling stoichiometry and reaction time to minimize side products.

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Cyclization 2-amino-4-methoxybenzoic acid + aldehyde 80-120 4-8 70-85 Acid catalyst (e.g., HCl or acetic acid)
Acylation 4-methoxybenzoyl chloride + Lewis acid 0-25 2-4 60-80 Aluminum chloride catalyst
Methoxylation (if needed) Methyl iodide + base (K2CO3) 25-50 3-6 75-90 Optional if starting materials are not methoxy-substituted
Purification Recrystallization or chromatography N/A N/A N/A Achieves >95% purity

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a quinolone derivative with a molecular formula of C18H15NO4 and a molecular weight of 309.32 g/mol. It features a quinoline ring system fused with a methoxybenzoyl group and is identified by the Chemical Abstracts Service (CAS) number 769972-64-7 . The compound contains two methoxy groups, which contribute to its chemical properties and potential biological activities.

While specific applications of this compound are still emerging, research suggests several potential uses, particularly in the pharmacological field.

Potential Applications

  • Antimicrobial Properties this compound exhibits activity against various bacterial strains.
  • Anticancer Effects Some studies have explored the anticancer effects of this compound.
  • Medicinal Chemistry The presence of dual methoxy groups in this compound enhances its solubility and potential interactions compared to similar compounds, making it a subject of interest in medicinal chemistry.
  • Biological research Studies on the interaction of this compound with biological targets are crucial for understanding its mechanism of action.

Structural Analogs
Several compounds share structural similarities with this compound, offering insights into its uniqueness:

Compound NameChemical StructureNotable Properties
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-oneC18H15NO4Similar methoxy groups; explored for similar biological activities.
3-(4-methylbenzoyl)-6-methylquinolin-4(1H)-oneC17H15NO2Lacks methoxy groups; different biological profile.
6-Methylquinolin-4(1H)-oneC10H9NSimpler structure; fewer functional groups affecting reactivity.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Notable Properties/Activities Reference ID
6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one 6-OCH₃, 3-(4-OCH₃-C₆H₄-CO) Methoxy, Benzoyl Pending explicit data (hypothesized antimicrobial activity) N/A
3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one (15) 3-OCH₃, 2-(4-OCH₃-C₆H₄) Methoxy, Phenyl Synthesized via Pd-catalyzed methods; spectral data confirmed
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 6-OCH₂CH₃, 3-(4-F-C₆H₄-CO), 1-CH₂(4-OCH₃-C₆H₄) Ethoxy, Fluorobenzoyl, Benzyl Potential enhanced lipophilicity due to fluorobenzoyl
8-Methoxy-6-methylquinolin-4(1H)-one 8-OCH₃, 6-CH₃ Methoxy, Methyl Smaller substituents may improve metabolic stability
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B) 4-OH, 6-OCH₃, 3-C₆H₅ Hydroxy, Methoxy, Phenyl Hydroxy group enhances hydrogen bonding; antimicrobial activity reported
Key Observations :

Substituent Position: The target compound’s 3-(4-methoxybenzoyl) group differs from analogues like 15 (), which has a phenyl group at position 2. In 4B (), the hydroxy group at position 4 increases acidity (pKa ~8–10) compared to methoxy derivatives, influencing solubility and bioavailability .

Functional Group Impact: Fluorobenzoyl vs. Hydroxy vs. Methoxy: Hydroxy groups (e.g., in 4B) enable hydrogen bonding with biological targets, while methoxy groups (e.g., in the target compound) improve lipophilicity and membrane permeability .

Synthetic Routes: Pd-catalyzed methods are common for quinolinones (Evidences 3, 7, 9), but yields vary with substituents. For example, electron-deficient groups (e.g., trifluoromethyl) reduce cyclocarbonylation efficiency (55–82% yields) .

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Spectral Data (Key Peaks) Reference ID
This compound Not reported Likely moderate in DMSO Hypothetical: IR ~1660 cm⁻¹ (C=O), NMR δ 3.8–4.0 (OCH₃) N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 223–225 Ethanol-soluble IR: 1663 cm⁻¹ (C=O); NMR: δ 3.8 (OCH₃)
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one 289–290 DMSO-soluble IR: 3447 cm⁻¹ (OH); NMR: δ 3.59 (CH₃)
6-Methyl-2,3-dihydroquinolin-4(1H)-one Not reported Lipophilic Reduced aromaticity; potential for enhanced stability
Key Observations :
  • Melting Points: Higher melting points (e.g., 289–290°C in ) correlate with hydrogen-bonding capacity (e.g., hydroxy or amino groups) .
  • Solubility : Methoxy and benzoyl groups (target compound) may reduce aqueous solubility compared to hydroxy analogues (e.g., 4B in ) .

Biological Activity

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C18H15NO4C_{18}H_{15}NO_{4} and a molecular weight of 309.32 g/mol. Its structure includes two methoxy groups, which enhance its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The compound's structure can be represented as follows:

6 Methoxy 3 4 methoxybenzoyl quinolin 4 1H one\text{6 Methoxy 3 4 methoxybenzoyl quinolin 4 1H one}

Key Features:

  • Molecular Formula: C18H15NO4C_{18}H_{15}NO_{4}
  • CAS Number: 769972-64-7
  • IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Anticancer Effects

The compound has shown promising anticancer effects in several studies. Notably, derivatives of quinoline compounds have been evaluated for their ability to inhibit tumor growth in various cancer models. For instance, in vivo studies using MCF-7 xenograft nude mice demonstrated that treatment with the compound resulted in significant tumor growth inhibition without notable toxicity to the host .

Table 1: Summary of Anticancer Activity

StudyModelDoseEffect
MCF-7 Xenograft90 mg/kg (i.v.)Significant tumor growth inhibition
Various Cancer Cell LinesVariesCytotoxicity observed

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Topoisomerases: The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Induction of Apoptosis: It has been suggested that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A study highlighted the compound's efficacy against breast cancer cells, where it was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . Another investigation focused on its antimicrobial properties, establishing a correlation between structural modifications and enhanced activity against resistant bacterial strains.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related quinoline derivatives:

Table 2: Comparison of Quinoline Derivatives

Compound NameMolecular FormulaNotable Properties
This compoundC18H15NO4C_{18}H_{15}NO_{4}Antimicrobial, anticancer
3-(4-Methylbenzoyl)quinolin-4(1H)-oneC17H15NO2C_{17}H_{15}NO_{2}Different biological profile
6-Methylquinolin-4(1H)-oneC10H9NC_{10}H_{9}NSimpler structure; fewer functional groups

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one, and what are critical optimization parameters?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions or multi-step functionalization of quinoline precursors. A common approach involves refluxing intermediates (e.g., 7-amino-4-methyl-quinoline-2(1H)-one) with acylating agents in glacial acetic acid, followed by purification via recrystallization (methanol/chloroform systems) . Key parameters include reaction time (e.g., 9 hours for reflux), solvent polarity, and stoichiometric ratios of reactants. Optimization may require adjusting catalyst loadings (e.g., acid catalysts) or temperature gradients to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1660 cm⁻¹) and methoxy (O-CH₃) vibrations (~2925 cm⁻¹) .
  • ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8-4.0 ppm), while aromatic protons in the quinoline core show splitting patterns (e.g., δ 6.9-8.2 ppm for H-5/H-7/H-8) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, with fragmentation patterns indicating cleavage of methoxybenzoyl groups .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

  • Methodological Answer : Low yields may stem from steric hindrance or incomplete deprotonation. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency compared to traditional reflux .

Q. What strategies mitigate contradictory bioactivity data across different assay models?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solubility). Researchers should:

  • Standardize Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .
  • Control Metabolite Interference : Perform LC-MS to identify degradation products or metabolites that may alter activity .
  • Cross-Validate Assays : Compare results across cell-based (e.g., cytotoxicity) and enzyme-based (e.g., kinase inhibition) models to isolate mechanistic effects .

Q. How can environmental stability and degradation pathways of this compound be systematically analyzed?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light, varying pH, or oxidizing agents (e.g., H₂O₂) to simulate environmental conditions .
  • Analytical Monitoring : Use HPLC-UV or LC-MS to quantify parent compound depletion and identify degradation byproducts (e.g., demethylated or hydroxylated derivatives) .
  • Ecotoxicology Profiling : Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines to evaluate ecological risks .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent and Instrument Calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d6 vs. CDCl₃) and calibrated using internal standards (e.g., TMS) .
  • Dynamic Proton Exchange : Check for pH-dependent shifts (e.g., enol-keto tautomerism in quinolinones) that may alter peak positions .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting physicochemical properties or SAR (Structure-Activity Relationships)?

  • Methodological Answer :

  • Molecular Modeling : Use DFT calculations (e.g., Gaussian) to predict electron distribution and reactive sites .
  • QSAR Platforms : Employ tools like Schrodinger’s Maestro to correlate substituent effects (e.g., methoxy position) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.